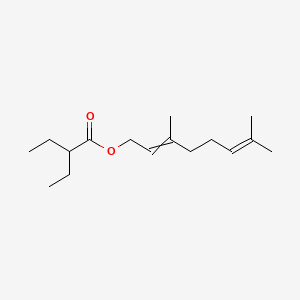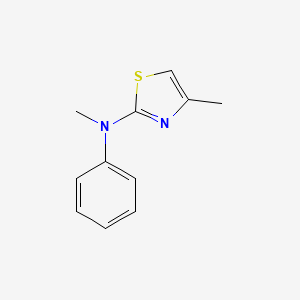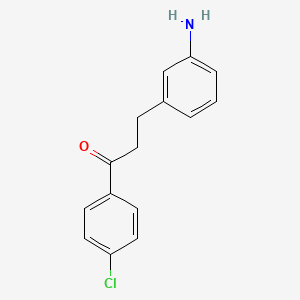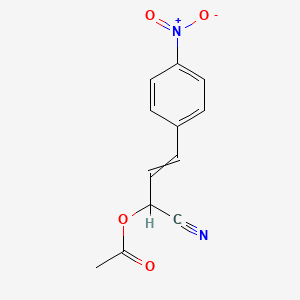![molecular formula C13H11N3O3S B14403981 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-16-9](/img/structure/B14403981.png)
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole-4,9-diones. These compounds have been studied for their potential biological activities, including antitumor effects. The compound’s structure includes a naphthoquinone core, which is known for its ability to generate reactive oxygen species (ROS), making it a promising candidate for various therapeutic applications .
Vorbereitungsmethoden
The synthesis of 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials, mild reaction conditions, and eco-friendly characteristics. The reaction provides a good atom economy and a broad substrate scope with high yields
Analyse Chemischer Reaktionen
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of hDHODH has been linked to antitumor effects, making this compound a promising candidate for cancer therapy . Additionally, its ability to induce ROS production and mitochondrial dysfunction has been explored for its potential in treating various diseases .
Wirkmechanismus
The mechanism of action of 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of hDHODH and the induction of ROS production. The compound interacts with hDHODH through hydrogen bond and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. This inhibition disrupts pyrimidine biosynthesis, which is essential for DNA replication and cell proliferation. The induction of ROS production further contributes to its antitumor effects by causing oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione include other naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives such as compounds 11k and 11l. These compounds also exhibit inhibitory activity against hDHODH and induce ROS production, but they differ in their specific substituents and potency. For example, compounds 11k and 11l have IC50 values of 9 and 4.5 nM, respectively, indicating their higher potency compared to other derivatives . The unique methanesulfinyl and dimethyl substituents in this compound contribute to its distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
89683-16-9 |
|---|---|
Molekularformel |
C13H11N3O3S |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
6,7-dimethyl-5-methylsulfinyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C13H11N3O3S/c1-5-4-7-8(13(6(5)2)20(3)19)12(18)10-9(11(7)17)14-16-15-10/h4H,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
QROCVVIVCNQMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)S(=O)C)C(=O)C3=NNN=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)

![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)

![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)



![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
